molecular formula C7H11N3S B2436446 2-methyl-3-(1H-pyrazol-1-yl)propanethioamide CAS No. 1006460-91-8

2-methyl-3-(1H-pyrazol-1-yl)propanethioamide

Cat. No.: B2436446
CAS No.: 1006460-91-8
M. Wt: 169.25
InChI Key: CSJZLFVLBIUZJC-UHFFFAOYSA-N
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Description

2-methyl-3-(1H-pyrazol-1-yl)propanethioamide is an organic compound with the molecular formula C7H11N3S It is a heterocyclic compound containing a pyrazole ring and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanethioamide typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane under an ice-water bath. Chloroacetyl chloride is then added dropwise to the reaction mixture . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1H-pyrazol-1-yl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-methyl-3-(1H-pyrazol-1-yl)propanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
  • 1-amino-2-methyl-3-pyrazolylpropane-1-thione

Uniqueness

2-methyl-3-(1H-pyrazol-1-yl)propanethioamide is unique due to its specific combination of a pyrazole ring and a thioamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-3-pyrazol-1-ylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-6(7(8)11)5-10-4-2-3-9-10/h2-4,6H,5H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJZLFVLBIUZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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